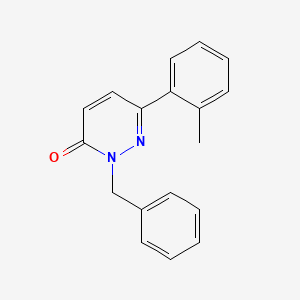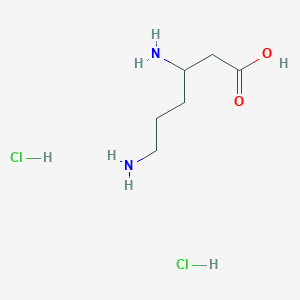
N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (also known as 4'-fluoro-4-biphenylcarbonitrile-1,2,3-triazole) is a chemical compound that belongs to the class of 1,2,3-triazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.
Wirkmechanismus
The exact mechanism of action of N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo. It does not exhibit significant toxicity towards normal cells, making it a promising candidate for cancer therapy. However, further studies are required to determine its long-term effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its ease of synthesis and high purity yield. It is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide research. One area of focus could be the development of new derivatives with improved solubility and bioavailability. Another potential direction could be the investigation of its potential as a drug delivery system for targeted cancer therapy. Additionally, further studies are needed to determine its mechanism of action and long-term effects on the human body.
Synthesemethoden
The synthesis of N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-fluorobenzonitrile with 4-ethynylphenylboronic acid in the presence of a copper catalyst. The resulting intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction with methyl propiolate to yield the final product. The process is relatively straightforward and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, colon cancer, and leukemia. It also possesses antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been used as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Eigenschaften
IUPAC Name |
N,1-bis(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIZWKCJWJBZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2709644.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea](/img/structure/B2709646.png)
![2,3-Dimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2709647.png)
![3-fluoro-4-methoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2709649.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2709652.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2709659.png)
![2,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B2709660.png)
![dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2709661.png)

![1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709664.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2709665.png)